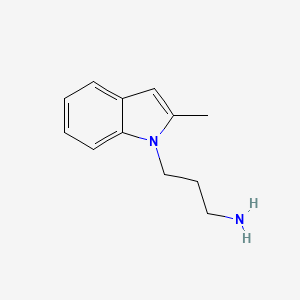

3-(2-Methyl-indol-1-yl)-propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylindol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIWTLDIAFCSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methyl-indol-1-yl)-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the neurologically significant compound, 3-(2-Methyl-indol-1-yl)-propylamine. This document details a robust synthetic protocol, rooted in the principles of nucleophilic substitution, and outlines a suite of analytical techniques for the thorough characterization and quality control of the final product. The methodologies presented herein are designed to be both reproducible and scalable, offering a solid foundation for researchers in medicinal chemistry and drug development. This guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals.[1] The strategic functionalization of the indole ring, particularly at the nitrogen atom, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and receptor-binding affinity. The target molecule of this guide, this compound, is an N-alkylated indole derivative that incorporates a flexible aminopropyl side chain. This structural motif is of significant interest in neuropharmacology due to its potential to interact with various receptors and transporters in the central nervous system. The presence of the methyl group at the 2-position of the indole ring can influence the molecule's metabolic stability and steric interactions with its biological targets.

This guide will provide a detailed exploration of a reliable synthetic route to this compound, followed by a comprehensive analysis of its structural and purity characteristics using modern analytical techniques.

Synthetic Strategy: N-Alkylation of 2-Methylindole

The most direct and efficient approach to the synthesis of this compound is the N-alkylation of 2-methylindole with a suitable three-carbon electrophile bearing a protected or masked amine functionality. This strategy leverages the nucleophilicity of the indole nitrogen to form the desired carbon-nitrogen bond.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the N1-propyl bond, leading back to 2-methylindole and a 3-aminopropyl electrophile.

Caption: Retrosynthetic approach for this compound.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for a successful synthesis, prioritizing yield, purity, and operational simplicity.

-

Choice of Base: The N-H proton of indole is weakly acidic (pKa ≈ 17). A moderately strong base is required to deprotonate the indole nitrogen, generating the more nucleophilic indolide anion. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

-

Choice of Alkylating Agent: A 3-halopropylamine derivative is the ideal electrophile. To prevent self-reaction of the amine, it is crucial to use a protected form, such as N-(3-bromopropyl)phthalimide, or a precursor that can be readily converted to the amine in a subsequent step. Using 3-chloropropylamine hydrochloride directly requires careful control of stoichiometry and reaction conditions to favor N-alkylation of the indole over side reactions.

-

Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is optimal for this reaction. DMF effectively solvates the sodium indolide cation, enhancing the nucleophilicity of the indolide anion. Its high boiling point also allows for a wider range of reaction temperatures.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound via the N-alkylation of 2-methylindole with 3-chloropropylamine hydrochloride.

Materials and Equipment

| Material | Grade | Supplier |

| 2-Methylindole | Reagent | Sigma-Aldrich |

| 3-Chloropropylamine hydrochloride | Reagent | Acros Organics |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Alfa Aesar |

| N,N-Dimethylformamide (DMF), anhydrous | ACS | Fisher Scientific |

| Diethyl ether, anhydrous | ACS | VWR |

| Saturated aqueous sodium bicarbonate | Laboratory | --- |

| Saturated aqueous sodium chloride (brine) | Laboratory | --- |

| Anhydrous magnesium sulfate | Laboratory | --- |

| Round-bottom flask with magnetic stirrer | --- | --- |

| Condenser | --- | --- |

| Nitrogen inlet | --- | --- |

| Separatory funnel | --- | --- |

| Rotary evaporator | --- | --- |

Step-by-Step Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 2-methylindole (5.0 g, 38.1 mmol) and anhydrous N,N-dimethylformamide (100 mL).

-

Deprotonation: Sodium hydride (1.83 g of a 60% dispersion in mineral oil, 45.7 mmol) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Alkylation: 3-Chloropropylamine hydrochloride (5.46 g, 42.0 mmol) is added to the reaction mixture in one portion.

-

Reaction: The reaction mixture is heated to 80°C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (50 mL). The aqueous mixture is then extracted with diethyl ether (3 x 75 mL).

-

Washing and Drying: The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford this compound as a pale yellow oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the methyl group at the 2-position, the three methylene groups of the propyl chain, and the amine protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the indole ring carbons, the methyl carbon, and the propyl chain carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆N₂ = 188.27 g/mol ). Characteristic fragmentation patterns should also be observed. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 6.25 (s, 1H, indole C3-H), 4.15 (t, 2H, N-CH₂), 2.70 (t, 2H, CH₂-NH₂), 2.35 (s, 3H, CH₃), 1.95 (quint, 2H, CH₂), 1.40 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 135.8, 128.5, 120.5, 120.0, 119.0, 109.0, 100.5, 43.0, 40.0, 33.0, 13.0.

-

Mass Spectrometry (EI): m/z (%) = 188 (M⁺), 144, 130, 115. The fragmentation will likely involve the loss of the aminopropyl side chain.[2]

-

FT-IR (KBr, cm⁻¹): 3380 (N-H stretch), 3050 (aromatic C-H stretch), 2930 (aliphatic C-H stretch), 1610 (C=C stretch), 1460 (C-H bend).

Caption: Analytical workflow for the characterization of the final product.

Safety and Handling

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

3-Chloropropylamine hydrochloride: Corrosive and an irritant. Wear appropriate personal protective equipment (PPE).

-

2-Methylindole: Harmful if swallowed. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of this compound. The N-alkylation of 2-methylindole provides a direct route to the target compound. The comprehensive characterization protocol ensures the identity and purity of the final product, which is crucial for its intended use in research and drug development. By understanding the chemical principles behind each step, researchers can confidently reproduce and adapt this methodology for their specific needs.

References

-

Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

- Process for n-alkylation of indoles.

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

2-methylindole. Organic Syntheses. [Link]

-

Synthesis and reactions of N-indol-3-ylmethylalkylammes and related compounds. Semantic Scholar. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. SCIRP. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

Mass Spectrometry: Fragmentation. UMass Lowell. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-(2-Methyl-indol-1-yl)-propylamine

Abstract

Substituted indoles represent a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. 3-(2-Methyl-indol-1-yl)-propylamine is a molecule of interest within this class, featuring a basic propylamine side chain attached to the indole nitrogen. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug discovery or development program. These parameters—primarily ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, directly impacting its bioavailability, target engagement, and formulation feasibility. This guide provides an in-depth analysis of the core physicochemical properties of this compound. In the absence of extensive public experimental data for this specific N-1 isomer, this document focuses on the authoritative, standardized methodologies required for their precise determination, explaining the scientific rationale behind each experimental choice and providing actionable, step-by-step protocols.

Chemical Identity and Structural Attributes

Correctly identifying the molecule is the foundational step. The structural isomerism of substituted indoles necessitates careful attention to the point of attachment of the side chain. This guide specifically addresses the N-1 substituted isomer.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source/Note |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 883542-35-6 | Unique identifier for this specific isomer. |

| Molecular Formula | C₁₂H₁₆N₂ | Derived from structure. |

| Molecular Weight | 188.27 g/mol | Calculated from formula. |

| Canonical SMILES | CC1=CN(C2=CC=CC=C21)CCCN | Structural representation. |

Core Physicochemical Parameters: Rationale and Recommended Methodologies

The interplay between a molecule's structure and its behavior in a biological system is defined by its physicochemical properties. For an ionizable compound like this compound, the following three parameters are of paramount importance.

Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which 50% of the molecule is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form. The primary aliphatic amine (-NH₂) in the propylamine side chain is a basic center. At physiological pH (~7.4), this group is expected to be predominantly protonated (-NH₃⁺). The pKa of this group directly dictates:

-

Aqueous Solubility: The charged, protonated form is significantly more soluble in aqueous media (like the gastrointestinal fluid or blood plasma) than the neutral form.

-

Membrane Permeability: The neutral form is more lipophilic and preferentially crosses biological membranes (e.g., intestinal epithelium, blood-brain barrier). The pKa determines the concentration of this permeable species.

-

Target Binding: If the target receptor or enzyme has a charged binding pocket, the ionization state of the ligand is critical for electrostatic interactions.

Estimated Value & Recommended Protocol: While the experimental pKa is not publicly documented, the pKa of a simple propylamine is approximately 10.7[1]. Therefore, the pKa of the primary amine in the target molecule is predicted to be in the range of 9.5 - 10.5 . The gold-standard method for its empirical determination is Potentiometric Titration . This technique offers high accuracy and directly measures the pH change of a solution of the compound as a titrant is added, allowing for the precise identification of the pKa at the half-equivalence point.[2][3][4]

Lipophilicity (logP and logD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[5]

-

logP: Represents the partitioning of the neutral species only.

-

logD: Represents the effective partitioning of all species (neutral and ionized) at a specific pH. For an ionizable base, logD is the more physiologically relevant parameter, as its value changes with pH.

High lipophilicity can improve membrane permeability but may also lead to poor solubility, high plasma protein binding, and increased metabolic clearance.

Estimated Value & Recommended Protocol: An experimental logP value is not available. As a rough comparator, the computationally predicted XLogP3 for a related isomer, indole-propylamine, is 1.8[6]. Given the structure, a logP value in the range of 2.0 - 3.5 can be reasonably expected. The definitive method for experimental determination is the OECD Test Guideline 107 "Shake-Flask Method" .[5][7] This method directly measures the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.[5][7] It is the benchmark for logP values in the range of -2 to 4.[5][8]

Aqueous Solubility

Scientific Rationale: A drug must dissolve to be absorbed. Aqueous solubility is the maximum concentration a compound can achieve in water at a given temperature and is a fundamental parameter for oral drug delivery. For a basic compound like this compound, solubility is highly pH-dependent. Solubility will be significantly higher in the acidic environment of the stomach (where the amine is fully protonated) compared to the neutral pH of the intestine. Poor solubility is a major cause of drug candidate failure.

Recommended Protocol: The OECD Test Guideline 105 "Water Solubility" provides robust methods for this determination.[9][10][11] For compounds with expected solubility above 10 mg/L (10⁻² g/L), the Flask Method is most appropriate.[10][12] This method involves stirring an excess of the compound in water until equilibrium is reached, followed by separation of the solid and quantification of the dissolved compound in the supernatant.[9]

Summary of Physicochemical Profile and Determination Strategy

Table 2: Physicochemical Data and Recommended Experimental Methods

| Parameter | Predicted/Estimated Value | Recommended Method | OECD Guideline |

| pKa | 9.5 - 10.5 (for the propylamine group) | Potentiometric Titration | N/A |

| logP | 2.0 - 3.5 | Shake-Flask Method | OECD 107 |

| logD at pH 7.4 | < logP | Shake-Flask Method (using pH 7.4 buffer) | OECD 107 (adapted) |

| Aqueous Solubility | pH-Dependent | Flask Method | OECD 105 |

Detailed Experimental Protocols & Workflows

The following sections provide self-validating, step-by-step protocols grounded in authoritative standards.

Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to determine the pKa of the basic propylamine functional group.[2][3]

A. Instrumentation and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

This compound (analyte)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Potassium chloride (KCl) for ionic strength adjustment

B. Step-by-Step Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[2]

-

Analyte Preparation: Accurately weigh and dissolve the analyte in CO₂-free deionized water to create a solution of known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[3]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring and place the calibrated pH electrode and titrant dispenser into the solution.

-

Titration Execution: Titrate the basic analyte solution with the standardized 0.1 M HCl titrant. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the area of sharpest pH change).

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[2] This can be determined precisely from the inflection point of the first derivative of the titration curve.

C. Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: logP Determination via OECD 107 Shake-Flask Method

This protocol measures the partition coefficient between n-octanol and water.[5][7][13]

A. Instrumentation and Reagents:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)

-

This compound (analyte)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

B. Step-by-Step Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing them vigorously for 24 hours and allowing them to separate.

-

Analyte Dosing: Add a known amount of the analyte to a centrifuge tube. Add appropriate volumes of the two prepared phases (e.g., 5 mL of each). The starting concentration should not exceed the analyte's solubility limit in either phase.

-

Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). A preliminary experiment should determine the required time.[10]

-

Phase Separation: Separate the n-octanol and aqueous layers by centrifugation (e.g., 3000 rpm for 15 minutes). This is critical to prevent emulsions from affecting the results.

-

Quantification: Carefully take an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol phase (Cₒ) and the aqueous phase (Cₐ) using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient, P, as the ratio of the concentrations: P = Cₒ / Cₐ . The final result is expressed as logP = log₁₀(P) . The determination should be performed in triplicate.[7]

C. Workflow Diagram:

Caption: Workflow for logP determination via the shake-flask method.

Protocol: Aqueous Solubility Determination via OECD 105 Flask Method

This protocol determines the equilibrium saturation solubility in water.[9][12][14]

A. Instrumentation and Reagents:

-

This compound (analyte, solid)

-

Water or buffer of desired pH (e.g., pH 7.4)

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved solid

-

Analytical instrument for quantification (e.g., HPLC-UV)

B. Step-by-Step Procedure:

-

Preliminary Test: A quick test can determine the approximate solubility to ensure the correct amount of substance is used in the main test.[10]

-

Sample Preparation: Add an excess amount of the solid analyte to a flask containing a known volume of the aqueous medium (e.g., water or buffer). The excess solid should be clearly visible.

-

Equilibration: Stopper the flask and place it in a shaker bath at a constant temperature (e.g., 25°C). Agitate the suspension for at least 24-48 hours. Equilibrium is confirmed by taking measurements at different time points (e.g., 24h, 48h) until the concentration in solution becomes constant.

-

Sample Clarification: Allow the suspension to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate as needed and determine the concentration of the dissolved analyte using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Result: The measured concentration is the aqueous solubility of the compound at that specific temperature and pH, typically expressed in mg/mL or µM.

C. Workflow Diagram:

Caption: Workflow for aqueous solubility via the flask method.

Conclusion

The physicochemical profile of this compound, defined by its pKa, logD, and aqueous solubility, is fundamental to its potential as a research tool or therapeutic candidate. While publicly available experimental data for this compound are scarce, this guide establishes a clear and authoritative path for their determination. By employing gold-standard methodologies such as potentiometric titration and the protocols outlined in OECD Guidelines 107 and 105, researchers can generate the robust and reliable data required for informed decision-making in medicinal chemistry and drug development programs. The execution of these protocols will provide the critical insights needed to predict the ADME properties of this molecule and guide its future applications.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069626-en]

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.org/environment/test-no-123-partition-coefficient-1-octanol-water-slow-stirring-method_9789264069626-en]

- Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values.

- European Commission. (2008). A.8. PARTITION COEFFICIENT. Official Journal of the European Union.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [URL: https://www.oecd-ilibrary.

- OECD. (1995). Test No. 105: Water Solubility.

- Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.

- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 845-852.

- NIH National Center for Biotechnology Information. (2016).

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Phytosafe. (n.d.). OECD 105.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.

- NIH National Center for Biotechnology Information. (2006). A High-Throughput Method for Lipophilicity Measurement. PMC.

- ChemicalBook. (n.d.). [3-(2-METHYL-1H-INDOL-3-YL)PROPYL]AMINE | 19017-54-0.

- Sigma-Aldrich. (n.d.). [3-(2-methyl-1H-indol-3-yl)propyl]amine hydrochloride.

- NIH National Center for Biotechnology Information. (n.d.). Indole-propylamine. PubChem Compound Summary.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8).

- Wikipedia. (n.d.). Propylamine.

Sources

- 1. Propylamine - Wikipedia [en.wikipedia.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Indole-propylamine | C11H14N2 | CID 22311820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. enfo.hu [enfo.hu]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

A Technical Guide to the Biological Activity of Novel 2-Methyl-Indole Derivatives

Preamble: The Enduring Legacy and Modern Renaissance of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in essential natural products, from the neurotransmitter serotonin to the anti-cancer vinca alkaloids, has long signaled its profound biological relevance.[3] This guide focuses specifically on derivatives of 2-methyl-indole, a subset that continues to yield compounds of significant therapeutic interest. The strategic placement of a methyl group at the C-2 position not only influences the molecule's electronic properties and steric profile but also serves as a crucial anchor for further synthetic elaboration.

This document is structured not as a rigid review but as a technical exploration for the practicing researcher. We will move from the foundational synthetic considerations to a deep dive into the diverse biological activities these novel derivatives exhibit, with a focus on the causal relationships between chemical structure and biological function. We will explore key therapeutic areas where these compounds show promise, including oncology, inflammation, and infectious diseases, supported by detailed mechanistic insights and actionable experimental protocols.[3][4][5]

I. The Genesis of Novelty: Synthetic Pathways to 2-Methyl-Indole Derivatives

The journey to biological discovery begins with chemical synthesis. The accessibility of the 2-methyl-indole core via classic methods like the Fischer indole synthesis, followed by modern catalytic techniques, provides a robust platform for generating chemical diversity.[6] Recent advancements often employ transition-metal-catalyzed reactions, such as Rh-catalyzed C-H/N-H annulation, to construct the indole ring system efficiently.[6] Further derivatization is commonly achieved through reactions at the N-1 nitrogen, electrophilic substitution at the C-3 position, or by modifying substituents on the benzene ring.[7] The choice of synthetic route is paramount as it dictates the feasibility of creating specific analogues to probe structure-activity relationships (SAR).

Below is a conceptual workflow illustrating the typical path from synthesis to biological validation for novel 2-methyl-indole derivatives.

Caption: A generalized workflow for the discovery and development of novel 2-methyl-indole derivatives.

II. Therapeutic Frontiers: Key Biological Activities

The 2-methyl-indole scaffold has proven to be a versatile template for engaging a wide array of biological targets. This section details the most prominent activities, linking molecular structure to functional outcomes.

A. Anticancer Activity: A Multi-pronged Assault on Malignancy

The development of indole-based anticancer agents is a major focus of modern medicinal chemistry.[8][9][10] Novel 2-methyl-indole derivatives have demonstrated efficacy through several distinct mechanisms.

1. Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] 2-methyl-indole derivatives have been successfully designed as inhibitors of multiple kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as PI3K, AKT, and CDK.[12][13][14] The indole nitrogen often acts as a hydrogen bond donor or acceptor, anchoring the molecule in the ATP-binding pocket of the target kinase.

-

Mechanism of Action: For instance, certain indoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[15] Inhibition of EGFR blocks downstream signaling through the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[14][15] This disruption can lead to cell cycle arrest and apoptosis.[9]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at the N-1 and C-5/C-6 positions of the indole ring are critical for kinase inhibitory activity. For example, methyl substitution at the N-1 position has been shown to significantly enhance anti-tubulin activity by as much as 60-fold compared to the unsubstituted analogue.[8]

Caption: Inhibition of the EGFR signaling pathway by a 2-methyl-indole derivative.

2. Aromatase Inhibition: Aromatase (CYP19A1) is the enzyme responsible for the final step of estrogen biosynthesis.[16][17] In estrogen receptor-positive (ER+) breast cancer, inhibiting aromatase is a key therapeutic strategy.[16] 2-methyl-indole hydrazone derivatives have been identified as potent aromatase inhibitors, in some cases exceeding the activity of the natural indole, melatonin.[16]

3. Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and agents that interfere with their dynamics are powerful anticancer drugs.[8] Several indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

| Compound Class | Target Cell Line(s) | IC50 Value | Mechanism of Action | Reference |

| N-arylmethyl indoline | MCF-7 (Breast) | 64.10 µM | EGFR Inhibition, Apoptosis | [15] |

| N-arylmethyl indoline | SkBr3 (Breast) | 119.99 µM | EGFR Inhibition, Apoptosis | [15] |

| Indole-vinyl sulfone | Various | 0.22 - 1.80 µmol/L | Tubulin Polymerization Inhibition | [8] |

| Quinoline-indole | Various | 2 - 11 nmol/L | Tubulin Polymerization Inhibition | [8] |

| 2-carbomethoxy-3-arylindole | CEM, RS4 (Leukemia) | 0.20 - 0.30 µM | Tubulin Polymerization Inhibition | [9] |

B. Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example.[4] Novel 2-methyl-indole derivatives continue this legacy, often with improved side-effect profiles.[18]

-

Mechanism of Action: Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[18] Some derivatives may also reduce the migration of leukocytes and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[19]

-

SAR Insights: Studies on 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives showed that substitutions on the phenyl ring significantly modulated activity. For example, a 2,4,5-trimethoxyphenyl substitution resulted in 63.69% inhibition in a carrageenan-induced paw edema model, comparable to the reference drug indomethacin.[18] This highlights the importance of electronic and steric factors in receptor binding.

C. Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[20] The indole scaffold is a promising starting point for the development of novel antibacterial and antifungal drugs.[5][21][22]

-

Mechanism of Action: The mechanisms are diverse. In fungi, some 2-methyl-indole Schiff base derivatives are proposed to inhibit lanosterol 14-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[21][23] In bacteria, potential targets include proteins crucial for cell division, such as FtsZ.[20]

-

Spectrum of Activity: Synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL.[20] Potent activity has also been observed against Candida albicans and Mycobacterium smegmatis.[20]

D. Antiviral Activity

The indole core is present in several approved antiviral drugs, demonstrating its utility in this therapeutic area.[24] Research has shown that novel derivatives possess activity against a range of viruses.

-

Mechanism of Action: The mechanisms are often virus-specific. Some indole derivatives act as entry and fusion inhibitors, preventing the virus from entering the host cell.[24] Others function as reverse transcriptase or protease inhibitors, disrupting viral replication.[7][24]

-

Activity Profile: Unsymmetrical methylene derivatives of indoles have shown significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against HIV-1 and Hepatitis C Virus (HCV).[1][25] The specific substitution pattern is crucial, as closely related symmetrical compounds were found to be inactive.[25]

III. From Bench to Assay: Validated Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. This section provides step-by-step protocols for key assays used to evaluate the biological activities described above.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Causality: The assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the 2-methyl-indole derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard and self-validating model for evaluating acute anti-inflammatory activity.[18][26]

Causality: Subplantar injection of carrageenan induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, involving the COX enzymes. Inhibition of paw edema in the later phase suggests potential COX inhibition by the test compound.

Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6):

-

Group I: Control (vehicle, e.g., 0.5% carboxymethyl cellulose).

-

Group II: Standard (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V: Test compounds (e.g., 25, 50, 100 mg/kg, p.o.). Administer the respective treatments orally.

-

-

Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound, one can identify the precise concentration at which antimicrobial activity begins. This provides a quantitative measure of potency.

Methodology:

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-methyl-indole derivative in the broth, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin if needed.

IV. Conclusion and Future Perspectives

The 2-methyl-indole scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. The derivatives discussed herein demonstrate a broad therapeutic potential, with promising activities in oncology, inflammation, and infectious diseases. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern target engagement.

Future research should focus on:

-

Target Selectivity: Designing derivatives that are highly selective for a specific kinase or microbial target to minimize off-target effects and improve the therapeutic index.

-

ADME/Tox Properties: Early-stage optimization of pharmacokinetic and toxicological profiles to ensure that potent compounds are also drug-like.

-

Hybrid Molecules: Combining the 2-methyl-indole core with other known pharmacophores to create hybrid molecules that may exhibit synergistic activity or engage multiple targets simultaneously.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the research community can continue to develop novel 2-methyl-indole derivatives that address significant unmet medical needs.

References

-

Al-Ostath, A., et al. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC. NIH. Retrieved from [Link]

-

Kumar, A., et al. (2022). Synthesis and Bio-Evaluation Of 2-Methyl Indole -3- Carboxaldehyde Derivatives as Potential Lanosterol 14. AIP Publishing. Retrieved from [Link]

-

Kumar, A., et al. (2022). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. Retrieved from [Link]

-

(n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Retrieved from [Link]

-

Shestakov, A. S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Retrieved from [Link]

-

Palanivel, S., et al. (2020). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. Retrieved from [Link]

-

Gurer-Orhan, H., et al. (2018). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. PubMed. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. ResearchGate. Retrieved from [Link]

-

Boido, A., et al. (2009). Antiviral activity of indole derivatives. PubMed. Retrieved from [Link]

-

(n.d.). Antiviral activity of other representative indole derivatives. ResearchGate. Retrieved from [Link]

-

Mattsson, C., et al. (n.d.). Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. Semantic Scholar. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]

-

Cock, I. E., et al. (2015). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Retrieved from [Link]

-

Srivastava, A. K., et al. (2023). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. Retrieved from [Link]

-

(n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate. Retrieved from [Link]

-

Kumar, V., et al. (2022). Synthesis Of Indole Novel Derivatives And Their Importance In Medicine. Retrieved from [Link]

-

(2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH. Retrieved from [Link]

-

Beutler, J. A., et al. (2015). Synthesis and Structure Activity Relationships of Schweinfurthin Indoles. PMC. Retrieved from [Link]

-

Wang, S., et al. (2015). A review on recent developments of indole-containing antiviral agents. PMC. Retrieved from [Link]

-

(n.d.). Computational Design And Evaluation Of 2- Methyl Indole Derivatives As Aromatase Inhibitors For Breast Cancer Therapy. IJCRT.org. Retrieved from [Link]

-

(n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Retrieved from [Link]

-

Wu, D., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. Retrieved from [Link]

-

(n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]

-

(n.d.). Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. Semantic Scholar. Retrieved from [Link]

-

Iovenitti, G., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Retrieved from [Link]

-

(n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

(n.d.). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis. Retrieved from [Link]

-

de Fátima, A., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. Retrieved from [Link]

-

(n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

-

Laselva, O., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PMC - PubMed Central. Retrieved from [Link]

-

Bakherad, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

(n.d.). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]

Sources

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 14. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijcrt.org [ijcrt.org]

- 18. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.aip.org [pubs.aip.org]

- 24. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

A Technical Guide to the Exploratory Pharmacological Screening of 3-(2-Methyl-indol-1-yl)-propylamine

Executive Summary

The emergence of novel psychoactive substances (NPS) necessitates a rigorous and systematic approach to pharmacological characterization to understand their potential therapeutic applications and public health risks.[1][2][3] This guide provides an in-depth, technically-focused framework for the exploratory pharmacological screening of 3-(2-Methyl-indol-1-yl)-propylamine, a novel indole derivative. As a Senior Application Scientist, this document moves beyond a simple listing of protocols to explain the causal logic behind the experimental strategy. We present a tiered screening cascade designed to efficiently build a comprehensive pharmacological profile, from initial target identification through functional characterization and preliminary in-vivo assessment. The methodologies described herein are self-validating and grounded in established preclinical drug discovery principles, providing researchers and drug development professionals with a robust roadmap for evaluating this and other novel compounds.[4][5][6]

Introduction and Strategic Rationale

The Imperative for Systematic Screening

The primary goal of an exploratory screen is to rapidly and efficiently identify the principal biological targets of a novel chemical entity, characterize the nature of its interaction with those targets, and assess its integrated physiological effects in a living system.[4][7] This process is fundamental to making informed " go/no-go " decisions in a drug development pipeline and for understanding the mechanistic underpinnings of a compound's activity.[6][8]

Structural Analysis of this compound: A Roadmap for Target Selection

The structure of this compound provides critical clues for prioritizing biological targets.

-

Indole Nucleus: The indole scaffold is a well-known pharmacophore present in numerous endogenous neurotransmitters (e.g., serotonin) and psychoactive drugs.[9]

-

Propylamine Side Chain: The flexible propylamine chain is a common feature in ligands that bind to monoamine receptors and transporters.

-

Key Structural Distinction: Crucially, the propylamine moiety is attached at the N1 position of the indole ring, unlike classic tryptamines (e.g., DMT, psilocybin) where the ethylamine chain is at the C3 position. This N-alkylation fundamentally alters the molecule's geometry and electronic distribution compared to its C3-isomers, suggesting that its pharmacological profile may diverge significantly from classical psychedelics.

Based on this analysis, the primary hypothesis is that this compound will interact with the monoaminergic system. Therefore, the screening cascade will prioritize serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

The Screening Cascade Philosophy

We will employ a tiered, sequential approach to data generation. This strategy ensures that resources are allocated efficiently, with each tier of experiments building upon the results of the last. The cascade progresses from broad, high-throughput in vitro assays to more complex, lower-throughput in vivo studies.

Caption: Key GPCR signaling pathways measured in functional assays.

Protocol: Gs/Gi-Coupled Receptor cAMP Assay

This assay measures changes in cyclic AMP (cAMP), a key second messenger. [10][11][12]

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., Dopamine D2).

-

Plating: Seed cells in a 96-well plate and grow to confluence.

-

Assay Procedure (Agonist Mode):

-

Treat cells with varying concentrations of this compound.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi-coupled receptors, add forskolin to stimulate adenylate cyclase; an agonist will inhibit this stimulation.

-

Incubate for a specified time (e.g., 30 minutes at 37°C).

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate cells with varying concentrations of the test compound.

-

Add a known agonist for the target receptor at its EC₈₀ concentration.

-

Continue with the incubation as in agonist mode.

-

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot cAMP levels versus log concentration of the compound. For agonists, calculate the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist). For antagonists, calculate the IC₅₀.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the compound to block the reuptake of neurotransmitters. [13][14][15]

-

Preparation: Use either synaptosomes prepared from rodent brain tissue or cell lines (e.g., HEK293) expressing the target transporter (e.g., SERT). [14]2. Plating: Plate cells in a 96-well plate.

-

Pre-incubation: Wash cells with Krebs-phosphate buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes.

-

Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT).

-

Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) to allow for uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

| Sample Functional Data Presentation | |||

| Target | Assay Type | Mode | EC₅₀ / IC₅₀ (nM) |

| 5-HT2A | Calcium Flux | Agonist | 150 nM (Eₘₐₓ = 85%) |

| SERT | Uptake Inhibition | Inhibitor | 250 nM |

Interpretation: This data suggests the compound is a potent partial agonist at 5-HT2A receptors and a moderately potent inhibitor of the serotonin transporter.

Tier 3: Preliminary In Vivo Assessment

Rationale and Objective

In vivo studies are essential to understand how the compound's in vitro activities translate into physiological and behavioral effects in a whole organism. [16]These initial studies focus on core safety pharmacology and behavioral phenotyping to guide further development. [4]All procedures must be conducted in accordance with institutional and national guidelines on animal care.

Core Safety & Behavioral Battery in Rodents

-

Functional Observational Battery (FOB) / Modified Irwin Test: This is a semi-quantitative screen to assess broad effects on behavior and autonomic function. A trained observer scores animals (typically rats or mice) at various time points after dosing on dozens of parameters, including posture, gait, reactivity, salivation, and body temperature. This provides a holistic first look at the compound's CNS effects.

-

Open Field Test: This assay assesses both general locomotor activity and anxiety-like behavior. [17] * Protocol: A rodent is placed in a large, open arena. An overhead camera tracks its movement for a set period (e.g., 15-30 minutes).

-

Endpoints:

-

Total Distance Traveled: A measure of general activity (stimulation or sedation).

-

Time Spent in Center vs. Periphery: Rodents naturally avoid the open center. Anxiolytic compounds typically increase the time spent in the center.

-

-

-

Head-Twitch Response (HTR) Assay: This is a highly specific behavioral assay in rodents that is predictive of 5-HT2A receptor-mediated hallucinogenic potential in humans. [18] * Protocol: Mice are injected with the test compound. A trained observer then counts the number of rapid, involuntary side-to-side head movements over a defined period.

-

Interpretation: A significant, dose-dependent increase in HTRs strongly suggests that the compound is a 5-HT2A agonist in vivo.

-

Data Interpretation and Decision Making

The synthesis of data from all three tiers allows for the construction of a preliminary pharmacological profile.

Caption: Logic for synthesizing multi-tier data into a profile.

For example, if this compound demonstrates potent 5-HT2A partial agonism and SERT inhibition in vitro, and produces a strong HTR signal alongside altered locomotor activity in vivo, it could be classified as a psychedelic compound with potential antidepressant-like properties, warranting further investigation.

Synthesis and Strategic Decision-Making

Building the Final Profile

The culmination of this screening cascade is a comprehensive document that summarizes the compound's affinity, functional activity, and preliminary behavioral effects. This profile serves as the foundation for all future research.

Go/No-Go Decision Criteria

Based on the profile, a decision can be made to:

-

GO: Advance the compound for further studies (e.g., more complex behavioral models, pharmacokinetics, preliminary toxicology) if it shows a promising profile (e.g., high potency and selectivity for a desirable target, with a clean in vivo safety profile).

-

OPTIMIZE: Use the structure-activity relationship (SAR) data to synthesize new analogs with an improved profile (e.g., increased selectivity, reduced off-target activity).

-

NO-GO: Terminate the project due to a poor profile (e.g., low potency, non-specific binding, adverse safety signals).

This structured, evidence-based approach ensures that research efforts are focused on compounds with the highest probability of success, embodying the core principles of modern drug discovery and development.

References

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

-

Innoprot. (n.d.). D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

- Mousa, S. A., et al. (2018). Monoamine Transporter Assays. Bio-protocol, 8(16), e2984.

- Pflimlin, P., et al. (1996). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 16(5-6), 271-289.

- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1165, 13-26.

-

PatSnap. (2024). What are preclinical safety pharmacology requirements? Retrieved from [Link]

- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 663.

- Large, C. H. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.

- Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence, 239, 109599.

- Brimblecombe, R. (1963).

- Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 24(21), 15849.

- Wei, Z., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.

- G. van de Witte, S., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 261(2), 198-204.

- Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the serotonin 5-HT2A, cannabinoid CB1 and µ-opioid receptors. DiVA portal.

-

Yokoyama, M. (2023). What is Preclinical Testing? News-Medical.Net. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Sumanth, M. (n.d.). General Principles of Preclinical Screening. Scribd.

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Receptor Binding Assay Conditions. Retrieved from [Link]

- Hughes, V. (2023). Psychedelics research in rodents has a behavior problem. The Transmitter.

- Tsetsenis, T., & Tsetsenis, N. (2019). Behavioral methods to study anxiety in rodents. Current Protocols in Neuroscience, 90(1), e81.

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

- Hibicke, M. (2021). Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. WMU's ScholarWorks.

- Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research.

- Al-Hussain, S. A., et al. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2024(1), M1823.

- Li, Y., et al. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 27(19), 6245.

-

Taylor & Francis. (n.d.). Propylamine – Knowledge and References. Retrieved from [Link]

- ResearchGate. (2018).

-

Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. Retrieved from [Link]

- Alex, K., et al. (2008). Synthesis of 3-(2-N,N-diethylaminoethoxy)indoles as potential 5-HT6 receptor ligands. Organic & Biomolecular Chemistry, 6(10), 1802-1807.

Sources

- 1. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 5. news-medical.net [news-medical.net]

- 6. ppd.com [ppd.com]

- 7. scribd.com [scribd.com]

- 8. fda.gov [fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. innoprot.com [innoprot.com]

- 11. innoprot.com [innoprot.com]

- 12. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholarworks.wmich.edu [scholarworks.wmich.edu]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2-Methyl-indol-1-yl)-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] 3-(2-Methyl-indol-1-yl)-propylamine, a derivative of 2-methylindole, presents a unique chemical architecture with significant potential for therapeutic intervention across a range of diseases. While direct pharmacological data on this specific molecule is limited, its structural similarity to other well-characterized indole and propylamine-containing compounds allows for the rational prediction of its potential therapeutic targets. This guide provides a comprehensive analysis of these putative targets, the underlying scientific rationale, and detailed experimental workflows for their validation. We explore potential applications in oncology, inflammation, and metabolic and neurological disorders, offering a roadmap for the preclinical development of this promising compound.

Introduction to this compound: A Molecule of Therapeutic Interest

This compound belongs to the broad class of indole derivatives, which are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuro-modulatory effects.[1][2] The molecule's structure comprises a 2-methylindole core, which is a known modulator of various biological pathways, and a propylamine side chain at the N1 position, a common feature in many bioactive molecules, including antihistamines.[3] This combination of a versatile heterocyclic system with a flexible basic side chain suggests the potential for interactions with multiple biological targets.

Molecular Structure:

Caption: Chemical structure of this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of structurally related indole and propylamine derivatives, we have identified several high-priority potential therapeutic targets for this compound.

Oncology

The indole scaffold is a common feature in many anticancer agents.[1][2] Several potential mechanisms could be exploited for oncological applications of this compound.

Scientific Rationale: Indole-3-butyric acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors with significant anticancer activity.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in tumor cells.

Proposed Mechanism of Action: this compound may act as an HDAC inhibitor by binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This would lead to a more open chromatin structure and the re-expression of tumor suppressor genes.

Experimental Validation Workflow:

Caption: Experimental workflow for validating HDAC inhibitory activity.

Protocol: In Vitro HDAC Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the activity of purified human HDAC enzymes.

-

Materials: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6), fluorogenic HDAC substrate, assay buffer, this compound, known HDAC inhibitor (e.g., SAHA) as a positive control, and a microplate reader.

-

Procedure: a. Prepare serial dilutions of this compound and the positive control. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Incubate for a predefined period at 37°C. d. Add the fluorogenic substrate and developer solution. e. Incubate for another period at 37°C. f. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Scientific Rationale: Derivatives of 2-methyl indole have been shown to inhibit aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.[5] Aromatase inhibitors are a cornerstone of therapy for estrogen receptor-positive (ER+) breast cancer.[5]

Proposed Mechanism of Action: this compound may non-competitively or competitively bind to the active site of aromatase, preventing the conversion of androgens to estrogens. This would reduce the levels of circulating estrogens, thereby inhibiting the growth of ER+ breast cancer cells.

Experimental Validation Workflow:

Caption: Experimental workflow for validating aromatase inhibitory activity.

Protocol: Cell-Based Aromatase Activity Assay

-

Objective: To assess the ability of this compound to inhibit aromatase activity in a cellular context.

-

Materials: Aromatase-overexpressing cells (e.g., MCF-7aro), cell culture medium, testosterone, this compound, a known aromatase inhibitor (e.g., letrozole) as a positive control, and an ELISA kit for estradiol measurement.

-

Procedure: a. Seed MCF-7aro cells in a 96-well plate and allow them to adhere. b. Treat the cells with serial dilutions of this compound or the positive control for a specified duration. c. Add testosterone to the medium to serve as the substrate for aromatase. d. Incubate for 24-48 hours. e. Collect the cell culture supernatant. f. Measure the concentration of estradiol in the supernatant using an ELISA kit.

-

Data Analysis: Determine the IC50 value for the inhibition of estradiol production.

Anti-inflammatory and Analgesic Applications

Indole derivatives have been investigated for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

Scientific Rationale: 2-Methylindole serves as a synthetic intermediate for cyclooxygenase (COX-1/COX-2) inhibitors.[6][7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Proposed Mechanism of Action: this compound may act as a selective or non-selective inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins and alleviating inflammation and pain.

Experimental Validation Workflow:

Caption: Experimental workflow for validating PPARα agonistic activity.

Neurological Disorders

Scientific Rationale: The propylamine moiety is a key structural feature of many histamine H3 receptor ligands. [3][9]H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment and sleep-wake disorders.

Proposed Mechanism of Action: this compound may act as an antagonist or inverse agonist at the histamine H3 receptor, thereby enhancing the release of histamine and other neurotransmitters in the brain, leading to improved cognitive function and wakefulness.

Experimental Validation Workflow:

Caption: Experimental workflow for validating H3 receptor antagonist activity.

Summary of Potential Therapeutic Targets and In Vitro Activities of Related Compounds

| Potential Target | Therapeutic Area | Rationale based on Structurally Related Compounds | Reported In Vitro Activity of Analogs | References |

| HDACs | Oncology | Indole-3-butyric acid derivatives are HDAC inhibitors. | IC50 values in the nanomolar range for some derivatives against HDAC1, HDAC3, and HDAC6. | [4] |

| Aromatase (CYP19A1) | Oncology | 2-methyl indole hydrazones inhibit aromatase. | Stronger inhibitory activity than melatonin in cell-free and cell-based assays. | [5] |

| COX-1/COX-2 | Inflammation, Pain | 2-Methylindole is a precursor for COX inhibitors. | Some indole derivatives show potent in vitro COX inhibition. | [6][7][8] |

| PPARα | Metabolic Disorders | Indole ethylamine derivatives act as PPARα agonists. | Good agonist activity in comparison to fenofibrate in an ELISA-based assay. | [10] |

| Histamine H3 Receptor | Neurological Disorders | Propylamine derivatives are known H3 receptor ligands. | Some propylamine derivatives show high affinity for the H3 receptor. | [3][9] |

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely unexplored, therapeutic potential. By leveraging the extensive knowledge base of structurally related indole and propylamine-containing compounds, we have identified several promising therapeutic targets in oncology, inflammation, and metabolic and neurological disorders. The experimental workflows and protocols outlined in this guide provide a clear and actionable path for the comprehensive preclinical evaluation of this compound. Further investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully elucidate its therapeutic utility and advance it toward clinical development.

References

-

Obr, J., et al. (2021). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. International Journal of Molecular Sciences, 22(11), 5899. [Link]

-

Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2025). AIP Publishing. [Link]

-

2-Methylindole. Grokipedia. [Link]

-

Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. (2018). Xenobiotica, 48(11), 1143-1151. [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2022). Molecules, 27(19), 6524. [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. [Link]

-

In vitro and in vivo toxicology. GBA Group. [Link]

-

3-(Propylamino)indole. PubChem. [Link]

-

Propylamine – Knowledge and References. Taylor & Francis. [Link]

-